molecular formula C9H14INO B12422255 3-Hydroxyphenyltrimethylammonium-d3 iodide

3-Hydroxyphenyltrimethylammonium-d3 iodide

Cat. No.: B12422255
M. Wt: 282.14 g/mol
InChI Key: KNPHMCQIKGHPRU-NIIDSAIPSA-N
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Description

3-Hydroxyphenyltrimethylammonium-d3 (iodide) is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of phenyltrimethylammonium iodide, where the phenyl group is substituted with a hydroxy group at the third position, and the trimethylammonium group is deuterated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a trimethylammonium group through a series of reactions involving methylation and quaternization.

Industrial Production Methods

Industrial production of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphenyltrimethylammonium-d3 (iodide) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a phenyltrimethylamine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or sodium bromide.

Major Products

    Oxidation: Products include 3-hydroxybenzophenone or 3-hydroxybenzaldehyde.

    Reduction: Products include 3-hydroxyphenyltrimethylamine.

    Substitution: Products include 3-hydroxyphenyltrimethylammonium chloride or bromide.

Scientific Research Applications

3-Hydroxyphenyltrimethylammonium-d3 (iodide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trimethylammonium group can interact with negatively charged regions. The deuterium atoms provide stability and can affect the compound’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethylammonium iodide: Lacks the hydroxy group and deuterium atoms.

    3-Hydroxyphenyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.

    3-Hydroxyphenyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.

Uniqueness

3-Hydroxyphenyltrimethylammonium-d3 (iodide) is unique due to its deuterium atoms, which provide enhanced stability and distinct properties in NMR spectroscopy. The presence of the hydroxy group also allows for additional chemical reactivity compared to its non-hydroxy counterparts.

Properties

Molecular Formula

C9H14INO

Molecular Weight

282.14 g/mol

IUPAC Name

(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide

InChI

InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3;

InChI Key

KNPHMCQIKGHPRU-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-]

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[I-]

Origin of Product

United States

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